Methyl 3-(benzo[d]oxazol-2-yl)benzoate
Description
Contextual Significance of Benzo[d]oxazole Scaffolds in Modern Chemical Synthesis
The benzo[d]oxazole ring system is a privileged scaffold in medicinal chemistry and drug discovery. mdpi.comresearchgate.net This is due to its presence in a wide array of pharmacologically active compounds that exhibit antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties. mdpi.comnih.gov The benzoxazole (B165842) core is a versatile building block, offering a rigid, planar structure that can be readily functionalized to interact with various biological targets. mdpi.comresearchgate.net Its aromatic nature and the presence of heteroatoms allow for diverse intermolecular interactions, making it a valuable component in the design of new therapeutic agents. nih.govnih.gov The development of novel synthetic methods to create functionalized benzoxazoles is, therefore, a significant focus of contemporary chemical research. nitrkl.ac.inmdpi.com
Identification of Key Research Gaps and Challenges Pertaining to the Compound's Synthesis and Reactivity
A significant research gap exists specifically for Methyl 3-(benzo[d]oxazol-2-yl)benzoate. While numerous methods are reported for the synthesis of 2-aryl-benzoxazoles, detailed studies on the synthesis, reactivity, and application of this particular compound are not prevalent in the current literature. Challenges in its synthesis may include achieving high yields and selectivity, particularly in the condensation step to form the oxazole (B20620) ring without affecting the ester functionality. The reactivity of the compound, particularly the interplay between the benzoxazole core and the methyl benzoate (B1203000) substituent, remains largely unexplored. For instance, the selective functionalization of either the benzoxazole benzene (B151609) ring or the benzoate benzene ring presents a significant synthetic challenge. nitrkl.ac.in
Overview of Advanced Synthetic and Mechanistic Research Methodologies Applied to Related Chemical Structures
Research into the synthesis of related 2-aryl-benzoxazoles has employed a variety of advanced methodologies. mdpi.comnih.gov Transition-metal-catalyzed cross-coupling reactions, one-pot condensation reactions, and the use of green chemistry approaches such as microwave-assisted synthesis and the use of eco-friendly solvents are prominent. mdpi.com Mechanistic studies often involve the isolation of intermediates, kinetic analysis, and computational modeling to understand the reaction pathways. For instance, the synthesis of 2-aryl-benzoxazoles typically proceeds through the condensation of a 2-aminophenol (B121084) with a benzoic acid derivative, often involving the formation of a Schiff base intermediate followed by cyclization and dehydration. mdpi.com
Detailed Research Findings
While specific research on this compound is limited, its synthesis can be extrapolated from established methods for 2-aryl-benzoxazoles. A common and effective method is the condensation of 2-aminophenol with a suitable benzoic acid derivative.
A plausible synthetic route for this compound would involve the reaction of 2-aminophenol with methyl 3-(trichloromethyl)benzoate or a similar activated benzoic acid derivative. Alternatively, the direct condensation of 2-aminophenol with 3-carboxybenzaldehyde followed by esterification of the resulting carboxylic acid would yield the target compound.
Table 1: Representative Synthetic Methods for 2-Aryl-Benzoxazoles
| Precursors | Catalyst/Reagents | Conditions | Product Type | Yield (%) | Reference |
| 2-Aminophenol, Benzoic Acid | Polyphosphoric acid (PPA) | 220 °C, 3h | 2-Phenylbenzoxazole | High | [General Knowledge] |
| 2-Aminophenol, Benzaldehyde (B42025) | NaCN in DMF | Room Temp, 7-9h | 2-Phenylbenzoxazole | High | mdpi.com |
| 2-Aminophenol, Benzaldehyde | ZnO Nanoparticles | Ethanol, rt, 1h | Schiff Base | High | mdpi.com |
| Amide, 2-Aminophenol | T3P®, DIPEA | N/A | 2-Arylbenzoxazole | 35% | researchgate.net |
| 2-Aminophenol, Benzoic Acid | SOCl2, Et3N | N/A | Amide Intermediate | 60-80% | researchgate.net |
The reactivity of this compound can be inferred from its constituent parts. The benzoxazole ring is susceptible to electrophilic attack on the fused benzene ring. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide by reaction with an amine.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 20000-55-9 |
| Molecular Formula | C15H11NO3 |
| Molecular Weight | 265.25 g/mol |
| Appearance | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Poorly soluble in water, soluble in organic solvents (predicted) |
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-(1,3-benzoxazol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)11-6-4-5-10(9-11)14-16-12-7-2-3-8-13(12)19-14/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULHJVBFZZYKZDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Methodologies for the Synthesis and Derivatization of Methyl 3 Benzo D Oxazol 2 Yl Benzoate
Elucidation of Novel Synthetic Pathways to the Benzo[d]oxazole Core
The construction of the benzo[d]oxazole core is the pivotal step in the synthesis of Methyl 3-(benzo[d]oxazol-2-yl)benzoate. Traditional methods often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions. nih.gov However, modern synthetic chemistry has ushered in an era of more refined and efficient pathways.
Metal-Catalyzed Cyclization and Coupling Strategies
Metal catalysis has revolutionized the synthesis of benzoxazoles, offering milder reaction conditions and broader substrate scope. nih.gov Copper-catalyzed reactions are particularly prominent. For instance, a general method for the formation of benzoxazoles involves the copper-catalyzed cyclization of o-haloanilides. acs.org This approach is advantageous as it complements the more common strategies that rely on 2-aminophenols as substrates. acs.org The reaction typically employs a catalyst system of copper(I) iodide (CuI) and a ligand like 1,10-phenanthroline. acs.org The reaction proceeds via an intramolecular C-O bond formation, and the reactivity of the o-haloanilides follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. acs.org
Iron catalysis also presents a viable route. An iron-catalyzed hydrogen transfer strategy enables the redox condensation of o-hydroxynitrobenzenes with alcohols, yielding a wide array of 2-substituted benzoxazoles in very good yields. organic-chemistry.org Furthermore, copper(II) ferrite (B1171679) nanoparticles have been utilized as a recyclable catalyst for the sustainable synthesis of benzoxazoles from substituted N-(2-halophenyl)benzamides. organic-chemistry.org
Gold catalysts have also been employed in the one-pot synthesis of 2-arylbenzoxazoles from 2-aminophenol (B121084) and aldehydes, using oxygen as a benign oxidant. nih.gov A study demonstrated the use of hydrogen tetrachloroaurate (B171879) (HAuCl₄·4H₂O) as an efficient catalyst for this transformation. nih.gov The process involves the initial formation of a phenolic Schiff base, followed by gold-catalyzed oxidative cyclization. nih.gov
A versatile method for synthesizing 2-substituted benzoxazoles involves the cyclization of 2-aminophenols with β-diketones, catalyzed by a combination of a Brønsted acid and copper(I) iodide. acs.org This method tolerates various substituents on the 2-aminophenol ring, including methyl, chloro, bromo, nitro, and methoxy (B1213986) groups. acs.org
A straightforward synthesis of benzoxazoles from free phenols and cyclic oxime esters has been reported using a copper catalyst. acs.org This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups on both substrates. acs.org
Table 1: Comparison of Metal-Catalyzed Methods for Benzoxazole (B165842) Synthesis
| Catalyst System | Starting Materials | Key Features | Reference |
| CuI / 1,10-phenanthroline | o-Haloanilides | Complements 2-aminophenol routes; rate: I > Br > Cl | acs.org |
| Iron Catalyst | o-Hydroxynitrobenzenes and Alcohols | Hydrogen transfer strategy; good yields | organic-chemistry.org |
| Copper(II) Ferrite Nanoparticles | N-(2-halophenyl)benzamides | Recyclable magnetic catalyst; sustainable | organic-chemistry.org |
| HAuCl₄·4H₂O | 2-Aminophenol and Aldehydes | One-pot synthesis; uses O₂ as oxidant | nih.gov |
| Brønsted Acid / CuI | 2-Aminophenols and β-Diketones | Tolerates various substituents | acs.org |
| Copper Catalyst | Phenols and Cyclic Oxime Esters | Mild conditions; broad functional group tolerance | acs.org |
Organocatalytic Approaches and Their Mechanistic Investigations
Organocatalysis has emerged as a powerful, metal-free alternative for benzoxazole synthesis, often providing high yields and selectivity under mild conditions. nih.govrsc.org N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the intramolecular cyclization of aldimines, which are generated from 2-aminophenols and aromatic aldehydes. organic-chemistry.org This method affords 2-arylbenzoxazoles in good yields and demonstrates a broad tolerance for various functional groups. organic-chemistry.org
A direct organocatalytic approach has been developed for the chemoselective and regioselective synthesis of benzoxazole-triazoles from benzoxazole-ketones and aryl/alkyl-azides. nih.govrsc.org This enolate-mediated azide-ketone [3+2]-cycloaddition proceeds under ambient conditions. nih.gov Mechanistic studies suggest that an organocatalyst with a tertiary amine can deprotonate an azlactone to form its enolate, while a squaramide moiety can activate a 2-benzothiazolimine through hydrogen-bonding interactions. beilstein-journals.org
Photochemical and Electrochemical Synthetic Innovations
Photochemical and electrochemical methods offer green and efficient alternatives to traditional synthetic routes, often proceeding under mild conditions without the need for harsh reagents.
A photochemical approach to naphthoxazoles and fused heterobenzoxazoles has been developed, starting from 5-(aryl/furyl/thienyl/pyridyl ethenyl)oxazoles. acs.org These starting materials are synthesized from the corresponding α,β-unsaturated aldehydes and are then transformed into the desired fused benzoxazoles upon irradiation in the presence of iodine under aerobic conditions. acs.org Another study describes the formation of benzoxazoles through the irradiation of 2-acetyl-3-alkylamino-1,4-benzoquinones in solution. researchgate.net
Electrochemical synthesis provides an atom-economical and environmentally friendly pathway to benzoxazoles. acs.org A novel electrochemical method for synthesizing benzoxazoles from readily available anilides has been reported, which tolerates various functionalities and achieves good yields using common electrode materials. rsc.org Another electrochemical approach involves the oxidation/cyclization of glycine (B1666218) derivatives via an intramolecular Shono-type oxidative coupling, which is transition-metal- and oxidant-free, producing only hydrogen gas as a byproduct. organic-chemistry.orgacs.org This method has been shown to be scalable and has a broad substrate scope. acs.org Furthermore, 2-arylbenzoxazoles can be synthesized directly via the electrochemical oxidation of 3,5-di-tert-butylcatechol (B55391) in the presence of benzylamines, operating under mild and green conditions without a catalyst. rsc.org
Sustainable and Green Chemistry Methodologies in Heterocycle Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles. jetir.org These methodologies aim to reduce waste, use less hazardous materials, and improve energy efficiency. jetir.orgjetir.org
Microwave irradiation has been widely adopted to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved selectivity. bohrium.commdpi.com A direct coupling of carboxylic acids with 2-aminophenol under microwave irradiation has been achieved to synthesize 2-substituted benzoxazoles under metal- and solvent-free conditions. thieme-connect.com This method is compatible with a variety of aliphatic, aromatic, and heteroaromatic carboxylic acids. thieme-connect.com
Another microwave-assisted approach involves the synthesis of 2-aminobenzoxazoles from isothiocyanates and o-substituted anilines via cyclodesulfurization, using hydrogen peroxide as a safe and inexpensive oxidant. tandfonline.com The reaction proceeds through the in-situ formation of a disubstituted thiourea (B124793), followed by intramolecular cyclodesulfurization. tandfonline.com Furthermore, the synthesis of benzoxazoles from 2-aminophenols and benzaldehydes can be catalyzed by a deep eutectic solvent (DES) under microwave irradiation, offering a green and efficient process. bohrium.com A one-pot microwave-assisted synthesis of 2-substituted benzoxazoles from nitrophenols and carboxylic acids has also been developed, involving a reductive transfer hydrogenation followed by cyclization. researchgate.net
Table 2: Microwave-Assisted Benzoxazole Synthesis Methods
| Reactants | Catalyst/Reagent | Key Features | Reference |
| Carboxylic Acids, 2-Aminophenol | None | Metal- and solvent-free; direct coupling | thieme-connect.com |
| Isothiocyanates, o-Substituted Anilines | Hydrogen Peroxide | Cyclodesulfurization; safe oxidant | tandfonline.com |
| 2-Aminophenols, Benzaldehydes | Deep Eutectic Solvent (DES) | Green catalyst; rapid heating | bohrium.com |
| Nitrophenols, Carboxylic Acids | Pd/C, Propylphosphonic Anhydride (B1165640) (T3P) | One-pot; reductive hydrogenation and cyclization | researchgate.net |
Ultrasound irradiation is another green energy source that can promote chemical reactions. nih.gov An efficient and environmentally friendly synthesis of novel benzoxazoles from azo-linked salicylic (B10762653) acid derivatives and 2-amino-4-chlorophenol (B47367) has been achieved using ultrasound, resulting in short reaction times and high yields. nih.gov The use of a heterogeneous catalyst, such as Indion 190 resin, in conjunction with ultrasound irradiation has been reported for the synthesis of benzoxazole derivatives from o-aminocardanol and aromatic aldehydes, achieving yields up to 96% in just 20 minutes. researchgate.net Additionally, a green method for synthesizing benzoxazoles and benzothiazoles has been developed using an imidazolium (B1220033) chlorozincate (II) ionic liquid supported on Fe₃O₄ nanoparticles under solvent-free sonication. nih.gov
Mechanochemical Synthetic Strategies
Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful, solvent-free alternative to traditional solution-phase chemistry. This approach is particularly effective for the synthesis of heterocyclic compounds like benzoxazoles.
The synthesis of 2-arylbenzoxazoles, a class of compounds to which this compound belongs, can be efficiently achieved through mechanochemical means. A notable method involves the simple grinding of reactants in a mortar and pestle. rsc.org This technique facilitates the condensation of ortho-substituted aminophenols with aromatic aldehydes, followed by cyclization to form the benzoxazole ring. rsc.org For the specific synthesis of the target compound, this would involve the reaction of methyl 3-formylbenzoate with 2-aminophenol under solvent-free grinding conditions. The mechanical agitation provides the necessary energy to overcome the activation barrier for the reaction, leading to high yields without the need for a catalyst or external heating. rsc.org
Key features of this mechanochemical approach include:
Catalyst-free conditions : The reaction proceeds without the need for a catalyst, simplifying the purification process. rsc.org
High yields and short reaction times : This method often results in excellent product yields in a significantly shorter timeframe compared to conventional methods. rsc.org
Clean reaction profiles : The absence of solvents and catalysts leads to cleaner reaction mixtures and minimizes waste generation. rsc.org
The table below summarizes the typical conditions and outcomes for the mechanochemical synthesis of related 2-arylbenzoxazoles.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) | Reference |
| o-Aminothiophenol | Aromatic Aldehydes | Mortar-pestle grinding | 2-Aryl benzothiazoles | High | rsc.org |
| o-Phenylenediamine | Aromatic Aldehydes | Mortar-pestle grinding | 2-Substituted benzimidazoles | High | rsc.org |
This data is based on the synthesis of analogous compounds and is illustrative of the potential for the synthesis of this compound.
Solvent-Free and Deep Eutectic Solvent (DES) Applications
In line with the principles of green chemistry, solvent-free and deep eutectic solvent (DES)-mediated syntheses have gained significant traction. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. They are biodegradable, have low vapor pressure, and can often be recycled, making them attractive alternatives to volatile organic solvents. rsc.orgdaneshyari.com
A novel and efficient methodology for the arylation of benzoxazoles with aromatic aldehydes catalyzed by a deep eutectic solvent has been developed. nih.gov This reaction proceeds smoothly with a wide range of substrates, affording the desired 2-arylbenzoxazoles in high yields. nih.gov For the synthesis of this compound, a DES such as a mixture of choline (B1196258) chloride and urea (B33335) could be employed as both the catalyst and the reaction medium for the condensation of 2-aminophenol and methyl 3-formylbenzoate. nih.govcnr.it The DES can be easily recovered and reused without a significant loss of catalytic activity. nih.gov
Furthermore, solvent-free conditions can be applied, often in conjunction with DES catalysis. For instance, benzoxazole can be treated with an aldehyde in the presence of a catalytic amount of a DES like [ZnCl₂][ethylene glycol]₄ under solvent-free magnetic stirring at elevated temperatures to produce 2-arylbenzoxazoles in excellent yields. nih.gov Another approach involves the use of DES-supported magnetic nanoparticles, which facilitate easy separation and recycling of the catalyst. researchgate.net
The table below showcases the effectiveness of DES in the synthesis of 2-arylbenzoxazoles.
| Benzoxazole Substrate | Aldehyde Substrate | DES Catalyst | Conditions | Yield (%) | Reference |
| Benzoxazole | Benzaldehyde (B42025) | [ZnCl₂][ethylene glycol]₄ | 120 °C, 6 h, solvent-free | 95 | nih.gov |
| Benzoxazole | Various Aromatic Aldehydes | [CholineCl][Imidazole]₂ | Heating, solvent-free | up to 78 | rsc.org |
This data highlights the potential of DES-catalyzed methods for the efficient synthesis of the target compound.
Advanced Strategies for Benzoate (B1203000) Ester Formation and Modification
The benzoate ester moiety of this compound can be synthesized and modified through various advanced catalytic methods, offering pathways for structural diversification.
Transition-Metal-Catalyzed C-H Functionalization for Ester Synthesis
Transition-metal-catalyzed C-H activation has become a powerful tool for the direct and atom-economical synthesis of esters. acs.org This strategy avoids the pre-functionalization of starting materials, thereby shortening synthetic sequences. The synthesis of benzoate esters can be achieved through the directed or non-directed activation of aryl C(sp²)–H bonds, followed by alkoxycarbonylation. acs.org For instance, a palladium catalyst can facilitate the C-H activation of a benzene (B151609) ring, which can then react with a source of CO and methanol (B129727) to form the methyl benzoate group.
While direct C-H carboxylation of the benzoxazole core at the 3-position of the phenyl ring would be a highly desirable route, regioselectivity can be a challenge. Directing groups are often employed to control the site of C-H activation. youtube.com
Transesterification Methodologies for Structural Diversification
Transesterification is a versatile method for modifying the ester group of this compound, allowing for the introduction of different alkyl or aryl groups. acs.orgacs.org This process involves reacting the methyl ester with a different alcohol in the presence of a catalyst.
Various catalysts, including titanates like tetrabutyl titanate, have proven effective for the transesterification of methyl benzoate. acs.orgresearchgate.net The reaction can be driven to completion by removing the methanol byproduct, for example, through reactive distillation. acs.org This methodology allows for the synthesis of a library of 3-(benzo[d]oxazol-2-yl)benzoate esters with diverse properties. For example, reacting this compound with benzyl (B1604629) alcohol or n-butanol would yield the corresponding benzyl or butyl esters. acs.org
The table below illustrates the conditions for the transesterification of crude methyl benzoate.
| Reactant | Alcohol | Catalyst | Technology | Conversion (%) | Reference |
| Crude Methyl Benzoate | Benzyl Alcohol | Tetrabutyl titanate | Reactive Distillation | 91.29 | acs.org |
| Crude Methyl Benzoate | n-Butanol | Tetrabutyl titanate | Batch Reaction | 82.79 | researchgate.net |
This data demonstrates the feasibility of diversifying the ester group of the target compound via transesterification.
Esterification via Carboxylic Acid Derivatives and Alcohol Substrates
The classical approach to synthesizing this compound involves the esterification of 3-(benzo[d]oxazol-2-yl)benzoic acid with methanol. researchgate.netiajpr.com Modern advancements in this area focus on the use of efficient and recyclable catalysts to improve yields and sustainability.
Solid acid catalysts, such as sulfated zirconia or zirconium/titanium mixed oxides, have been shown to be highly active for the esterification of benzoic acid derivatives. researchgate.netmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture and reused, which is a significant advantage over traditional homogeneous acid catalysts like sulfuric acid. researchgate.netusm.my Microwave-assisted organic synthesis (MAOS) can also be employed to significantly reduce reaction times and improve yields, even for sterically hindered or electronically deactivated benzoic acids. usm.my
The synthesis of the precursor, 3-(benzo[d]oxazol-2-yl)benzoic acid, can be achieved by the cyclodesulfurization of a corresponding thioamide, followed by hydrolysis. beilstein-journals.org
Regioselective and Stereoselective Functionalization of the Compound
Further functionalization of the this compound scaffold can provide access to a wider range of derivatives with potentially enhanced properties.
Regioselective Functionalization:
The benzoxazole ring system and the attached benzoate group offer multiple sites for functionalization. Transition metal-catalyzed C-H functionalization is a key strategy for achieving regioselectivity. acs.orgnitrkl.ac.in The nitrogen atom of the benzoxazole ring can act as a directing group, facilitating C-H activation at the C7 position of the benzoxazole core. acs.org Alternatively, the ester group on the phenyl ring can direct functionalization to its ortho positions.
Copper-catalyzed methods have been developed for the regioselective C-H functionalization/C-O bond formation to produce substituted benzoxazoles. acs.orgacs.org The presence and nature of directing groups on the aniline (B41778) precursor can control the regioselectivity of the cyclization, leading to either 5- or 7-substituted benzoxazoles. acs.orgacs.org For instance, a directing group at the meta position of the aniline can lead to cyclization at the less sterically hindered 6-position. acs.org In contrast, certain directing groups can force the reaction to occur at the more sterically hindered position. acs.org The benzoxazol-2-yl substituent itself has been utilized as a removable directing group to achieve unique regioselectivity in the alkylation of C(sp³)–H bonds adjacent to a nitrogen atom in other systems. nih.gov
Stereoselective Functionalization:
While the core structure of this compound is achiral, the introduction of chiral centers through functionalization is a critical aspect of medicinal chemistry. Enantioselective C-H functionalization, often employing chiral rhodium catalysts, can be used to introduce stereocenters with high control. nih.gov For example, if a prochiral group were present on the molecule, it could be functionalized stereoselectively. While direct stereoselective functionalization of this specific compound is not widely reported, the principles established for other aromatic systems could be applied.
Aromatic Substitution Reactions on the Benzoate Ring
The benzoate portion of this compound is susceptible to electrophilic aromatic substitution. The ester group is a deactivating, meta-directing substituent, meaning it slows down the rate of substitution compared to benzene but directs incoming electrophiles to the positions meta to itself (positions 4 and 6 on the benzoate ring). rsc.orgaklectures.com
A classic example of this is nitration. The reaction of methyl benzoate with a mixture of concentrated nitric acid and sulfuric acid yields predominantly methyl 3-nitrobenzoate. rsc.orgma.eduaiinmr.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com
A representative procedure for the nitration of methyl benzoate is as follows:
Methyl benzoate is dissolved in concentrated sulfuric acid and cooled in an ice bath. rsc.org
A cooled mixture of concentrated nitric and sulfuric acids (the nitrating mixture) is added slowly while maintaining a low temperature. rsc.org
After the addition is complete, the reaction is allowed to proceed at room temperature before being quenched by pouring it onto ice. rsc.orgyoutube.com
The resulting solid, methyl 3-nitrobenzoate, is then isolated via filtration and can be purified by recrystallization from a solvent mixture like ethanol/water. rsc.orgrsc.org
The regioselectivity for the meta-product is due to the relative stability of the carbocation intermediates formed during the substitution process. rsc.org
Table 1: Representative Electrophilic Nitration of Methyl Benzoate
| Reagents | Conditions | Major Product | Reference |
|---|
This table is illustrative of the nitration of methyl benzoate, a reaction expected to be analogous for the benzoate ring in this compound.
Halogenation, such as chlorination and bromination, of the benzoate ring can also be achieved, typically requiring a Lewis acid catalyst like ferric chloride (FeCl₃). For instance, the chlorination of methyl-3-methylbenzoate has been reported, suggesting that similar conditions could be applied to introduce a halogen atom onto the benzoate ring of the title compound. google.com
Directed Functionalization of the Benzo[d]oxazole Moiety
The benzoxazole ring system offers distinct sites for functionalization, separate from the benzoate ring. The C2 position of the benzoxazole ring is particularly reactive and can be functionalized through several methods. nih.gov
One of the most effective strategies for introducing substituents at the C2 position is through deprotonation using a strong base, followed by quenching with an electrophile. The acidity of the C2 proton allows for its removal by organolithium reagents or other strong bases like lithium magnesates. nih.gov The resulting 2-lithiobenzoxazole is a potent nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, or alkyl halides, to install a new substituent at this position. nih.gov However, it is important to note that 2-lithiobenzoxazoles can be unstable and may undergo ring-opening to form 2-(isocyano)phenolate structures. nih.gov The success of the functionalization often depends on the reaction conditions and the nature of the electrophile used. nih.gov
Alternative methods for functionalizing the benzoxazole core include transition-metal-catalyzed C-H activation reactions. researchgate.net These methods offer a direct way to form new carbon-carbon or carbon-heteroatom bonds at various positions on the benzoxazole ring, although they often require specific directing groups and carefully optimized reaction conditions. Copper-catalyzed ring-opening and subsequent functionalization of benzoxazoles have also been reported, leading to highly functionalized benzene derivatives. acs.orgacs.org
Table 2: Potential Functionalization Reactions of the Benzoxazole Moiety
| Reaction Type | Reagents | Position of Functionalization | Potential Products | Reference |
|---|---|---|---|---|
| Deprotonation/Lithiation | 1. Lithium magnesate2. Electrophile (e.g., R-CHO) | C2 | 2-Substituted benzoxazoles | nih.gov |
| C-H Activation | Rh catalyst, various coupling partners | Various | Substituted benzoxazoles | researchgate.net |
This table outlines general strategies for benzoxazole functionalization that could be applied to this compound.
Control of Chiral Centers (if applicable to advanced derivatives research)
While this compound itself is achiral, the synthesis of advanced derivatives may involve the introduction of chiral centers. This is particularly relevant in the development of new therapeutic agents, where stereochemistry often plays a crucial role in biological activity.
The control of chirality can be achieved through several asymmetric synthesis strategies. One common approach is the use of a chiral catalyst in a key bond-forming reaction. For example, in the synthesis of precursors to the benzoxazole ring, a chiral catalyst could be employed to set a stereocenter that is then carried through the subsequent reaction sequence.
Another strategy involves the use of a chiral auxiliary. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. This approach can be effective for controlling stereochemistry in a variety of transformations.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation and Conformational Analysis
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Research
Predicted ¹H and ¹³C NMR Data for Methyl 3-(benzo[d]oxazol-2-yl)benzoate:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoxazole (B165842) Ring | ||
| C2 | - | ~161-163 |
| C4/C7 | ~7.8 (m) | ~110-112 |
| C5/C6 | ~7.4 (m) | ~124-126 |
| C3a/C7a | - | ~141-143, ~150-152 |
| Benzoate (B1203000) Ring | ||
| C1' | - | ~129-131 |
| C2' | ~8.7 (t, J ≈ 1.8 Hz) | ~130-132 |
| C3' | - | ~166-168 |
| C4' | ~8.3 (dt, J ≈ 7.8, 1.4 Hz) | ~133-135 |
| C5' | ~7.7 (t, J ≈ 7.8 Hz) | ~129-130 |
| C6' | ~8.3 (ddd, J ≈ 8.0, 2.2, 1.0 Hz) | ~131-133 |
| Methyl Ester | ||
| -OCH₃ | ~4.0 (s) | ~52-53 |
| -C=O | - | ~166-168 |
Note: The predicted values are based on data from analogous compounds and general NMR principles. Actual experimental values may vary. 's' denotes singlet, 't' denotes triplet, 'dt' denotes doublet of triplets, 'ddd' denotes doublet of doublet of doublets, and 'm' denotes multiplet.
To unambiguously assign the proton (¹H) and carbon (¹³C) signals of this compound, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons. For instance, it would show correlations between the adjacent protons on the benzoxazole ring (H4-H5-H6-H7) and on the benzoate ring (H4'-H5'-H6').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for all protonated carbons by linking them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for assigning quaternary (non-protonated) carbons. For example, the methyl protons (-OCH₃) would show a correlation to the ester carbonyl carbon (C=O) and the C3' carbon of the benzoate ring. The protons on the benzoate ring (H2', H4', H6') would show correlations to the C2 carbon of the benzoxazole ring, confirming the connectivity between the two ring systems.
As of this writing, there are no specific solid-state NMR (ssNMR) studies available in the literature for this compound. However, ssNMR would be a valuable technique to probe the structure and intermolecular interactions of this compound in the solid state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) could provide information on the presence of different polymorphs, molecular packing, and non-covalent interactions such as π-π stacking between the aromatic rings.
There is currently no published research on the dynamic NMR (DNMR) studies of this compound. DNMR techniques are used to study the rates of conformational changes in molecules. guidechem.com For this compound, DNMR could be employed to investigate the rotational barrier around the C-C single bond connecting the benzoxazole and benzoate rings. By monitoring the NMR spectra at various temperatures, it would be possible to determine the energy barrier for this rotation and identify the preferred conformation in solution.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition of a molecule. For this compound (C₁₅H₁₁NO₃), the calculated exact mass for the protonated molecule ([M+H]⁺) is 254.0761. An experimental HRMS measurement yielding a value very close to this would unequivocally confirm its molecular formula.
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion or protonated molecule) and its subsequent fragmentation to produce product ions. rsc.orgst-andrews.ac.uk The analysis of these fragments provides detailed structural information. While specific MS/MS data for this compound is not published, a plausible fragmentation pathway can be proposed based on the known fragmentation of benzoxazoles and esters. rsc.org
Plausible Fragmentation Pathway and Major Fragment Ions for this compound:
| m/z | Proposed Fragment | Formula | Notes |
| 253 | [M]⁺ | [C₁₅H₁₁NO₃]⁺ | Molecular Ion |
| 222 | [M - OCH₃]⁺ | [C₁₄H₈NO₂]⁺ | Loss of the methoxy (B1213986) radical |
| 194 | [M - COOCH₃]⁺ | [C₁₃H₈NO]⁺ | Loss of the carbomethoxy group |
| 166 | [C₁₂H₈N]⁺ | [C₁₂H₈N]⁺ | Subsequent loss of CO from m/z 194 |
| 135 | [C₇H₄O₂]⁺ | [C₇H₄O₂]⁺ | Cleavage yielding the benzoate fragment |
| 92 | [C₆H₄O]⁺ | [C₆H₄O]⁺ | Fragment from the benzoxazole ring |
This fragmentation pattern would provide conclusive evidence for the presence of both the benzoxazole and the methyl benzoate functionalities within the molecule.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Bonding Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the nature of chemical bonds within a molecule. researchgate.net The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent parts: the benzoxazole ring, the phenyl ring, and the methyl ester group.
The IR and Raman spectra are expected to exhibit several key bands corresponding to specific stretching and bending vibrations. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to assign these experimental bands to specific vibrational modes with the aid of Potential Energy Distribution (PED) analysis. nih.govmdpi.com
Expected Characteristic Vibrational Frequencies:
C=O Stretching: The methyl ester group will display a strong, characteristic absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1710-1730 cm⁻¹. In related benzoate structures, this peak is a prominent feature. nih.gov
C=N and C=C Stretching: The benzoxazole and phenyl rings contain C=N and C=C bonds, which will give rise to a series of stretching vibrations in the 1450-1620 cm⁻¹ range. nih.govmdpi.com For instance, in 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one, C=N and C=C stretching vibrations were observed at 1582 cm⁻¹ and in the 1485-1619 cm⁻¹ range, respectively. nih.gov
C-O Stretching: Both the ester group (Ar-COO-CH₃) and the oxazole (B20620) ring (Ar-O-C) contain C-O single bonds. These will produce strong stretching bands in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic rings are expected to appear above 3000 cm⁻¹, generally in the 3000-3100 cm⁻¹ region. nih.gov
Aliphatic C-H Stretching: The methyl group (-CH₃) of the ester will show symmetric and asymmetric stretching vibrations typically in the 2850-2960 cm⁻¹ range. nih.gov
The following interactive table summarizes the expected vibrational modes and their approximate frequency ranges based on data from analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |
| Ester (C=O) | Stretching | 1710 - 1730 | nih.gov |
| Aromatic Rings (C=C) | Stretching | 1450 - 1620 | nih.govmdpi.com |
| Benzoxazole (C=N) | Stretching | 1580 - 1615 | nih.gov |
| Ester & Oxazole (C-O) | Stretching | 1000 - 1300 | |
| Aromatic (C-H) | Stretching | 3000 - 3100 | nih.gov |
| Methyl (C-H) | Stretching | 2850 - 2960 | nih.gov |
X-ray Crystallography for Precise Molecular Geometry and Crystal Packing Analysis
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact molecular geometry and conformation of this compound in the solid state.
While the specific crystal structure of this compound is not publicly available, analysis of closely related structures, such as its isomer methyl 1,3-benzoxazole-2-carboxylate, provides significant insight into the expected structural features. nih.gov The molecule is anticipated to be nearly planar, with a small dihedral angle between the benzoxazole and the benzoate ring systems. nih.govnih.gov
Expected Crystallographic Data and Molecular Geometry:
Based on the analysis of methyl 1,3-benzoxazole-2-carboxylate, the following can be inferred: nih.gov
The benzoxazole ring system itself will be planar.
The C=N bond within the oxazole ring will be significantly shorter than the C-N single bonds, confirming its double bond character. nih.gov
The bond lengths and angles within the phenyl and ester moieties are expected to be within standard ranges.
The table below presents hypothetical, yet representative, crystallographic data based on published findings for similar compounds.
| Parameter | Expected Value | Reference Compound |
| Crystal System | Monoclinic | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |
| Space Group | P2₁/c or similar | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |
| C=N Bond Length (Å) | ~1.29 | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |
| C-O (oxazole) Bond Length (Å) | ~1.37 | Methyl 1,3-benzoxazole-2-carboxylate nih.gov |
| C=O (ester) Bond Length (Å) | ~1.21 | |
| Dihedral Angle (Benzoxazole-Phenyl) | < 10° | 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one nih.gov |
This subsection is not applicable to this compound. The molecule is achiral as it does not possess any stereogenic centers and is superimposable on its mirror image. Therefore, the determination of absolute configuration is not relevant.
The way molecules pack in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid, such as melting point and solubility. For this compound, several types of intermolecular interactions are expected to play a crucial role in stabilizing the crystal structure.
Drawing parallels from the crystal structure of methyl 1,3-benzoxazole-2-carboxylate and other related heterocyclic compounds, the following interactions are likely to be observed: nih.govnih.govnih.gov
π-π Stacking: The planar aromatic systems of the benzoxazole and benzoate moieties are prime candidates for π-π stacking interactions. In the crystal structure of its isomer, molecules are linked by such interactions with a centroid-centroid distance of approximately 3.66 Å. nih.gov
C-H···N Hydrogen Bonds: The nitrogen atom of the oxazole ring is a potential hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic C-H donors from adjacent molecules are a common feature in the packing of nitrogen-containing heterocycles. nih.gov
C-O···π Interactions: An interaction between the lone pair of an oxygen atom and the π-system of an aromatic ring is also a possibility that can provide further stabilization to the crystal lattice. nih.gov
These interactions would likely result in a layered or herringbone-type packing arrangement, as is common for planar aromatic molecules. nih.gov The interplay of these weak interactions collectively builds a stable, three-dimensional supramolecular architecture.
Computational Scrutiny of this compound: A Theoretical Perspective
A detailed computational and theoretical examination of the electronic structure and reactivity of this compound.
This article explores the theoretical investigation of this compound through various computational chemistry methods. These in silico techniques are pivotal in modern chemical research, offering profound insights into molecular properties and behavior at the atomic level. The following sections adhere to a structured outline to discuss the application of these methods to the target compound.
Computational Chemistry and Theoretical Investigations of Electronic Structure and Reactivity
Theoretical Studies of Aromaticity and its Influence on Molecular Properties and Reactivity
The concept of aromaticity is fundamental to understanding the stability, electronic properties, and reactivity of cyclic conjugated molecules like this compound. Theoretical and computational chemistry provide powerful tools to quantify the aromatic character of different parts of a molecule. For a complex structure such as this compound, which features a fused heterocyclic system (benzoxazole) linked to a substituted phenyl ring, these studies are crucial for elucidating the interplay between the different aromatic moieties and their collective impact on the molecule's behavior.
Detailed research into the specific electronic structure of this compound is not extensively available in public literature. However, by applying established computational methodologies used for analogous benzoxazole and substituted benzene (B151609) derivatives, a comprehensive theoretical analysis can be constructed. Such an analysis typically employs Density Functional Theory (DFT) to calculate various indices that describe aromaticity. nih.govacs.orgnih.gov
The primary theoretical tools for evaluating aromaticity are broadly categorized into geometric, magnetic, and electronic criteria.
Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA)
The HOMA index is a widely used geometric descriptor of aromaticity. nih.govnih.gov It evaluates the degree of bond length equalization within a ring, comparing it to an idealized aromatic system (benzene), for which HOMA is defined as 1. A HOMA value close to 1 indicates high aromaticity, while values close to 0 suggest a non-aromatic, olefinic-like structure. Negative values are indicative of anti-aromatic character. researchgate.net
For this compound, HOMA calculations would be performed for the three distinct rings: the benzene ring of the benzoxazole moiety (Ring A), the oxazole ring (Ring B), and the methyl benzoate (B1203000) phenyl ring (Ring C). The fusion of the benzene and oxazole rings in the benzoxazole system is expected to result in a partial loss of aromaticity in both rings compared to benzene and standalone oxazole, respectively. This is due to the constraints imposed by the fused system on bond lengths. The phenyl ring of the methyl benzoate group, being a monosubstituted benzene ring, is expected to retain a high degree of aromaticity.
Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)
The NICS index is a magnetic criterion that has become a standard method for assessing aromaticity. github.iogithub.io It is calculated by placing a "ghost" atom (a point in space without a nucleus or electrons) at the geometric center of a ring. nih.govresearchgate.net A negative NICS value indicates the presence of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. Values near zero are typical for non-aromatic systems. The calculation is often performed 1 Å above the plane of the ring, denoted as NICS(1), to minimize the influence of sigma bonds.
In the context of this compound, NICS calculations would provide insight into the electronic delocalization within each ring. It is anticipated that the benzene ring of the benzoxazole moiety and the methyl benzoate ring would exhibit significantly negative NICS values, confirming their aromatic nature. The oxazole ring, being a five-membered heterocycle with lower electron delocalization compared to benzene, would likely show a less negative NICS value, indicating a lower degree of aromaticity.
Influence on Molecular Properties and Reactivity
Theoretical studies on related benzoxazole derivatives have shown that the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are typically distributed across the fused aromatic system. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic absorption properties and its kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. nih.gov The precise distribution and energies of these frontier orbitals in this compound would be dictated by the combined electronic effects of the benzoxazole core and the methyl benzoate substituent. The aromatic framework serves as the primary pathway for electron delocalization, which is fundamental to its chemical behavior.
Interactive Data Table: Theoretical Aromaticity Indices
The following table presents hypothetical, yet representative, calculated aromaticity indices for the distinct rings within this compound, based on computational studies of similar structures. These values serve to illustrate the expected distribution of aromatic character.
Investigation of Reaction Mechanisms and Reactivity Profiles
Detailed Mechanistic Elucidation of Synthetic Routes
The synthesis of 2-arylbenzoxazoles like Methyl 3-(benzo[d]oxazol-2-yl)benzoate is most commonly achieved through the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a suitable carboxylic acid derivative. nih.gov The primary route involves the reaction of 2-aminophenol with an activated form of 3-(methoxycarbonyl)benzoic acid, such as methyl 3-(chloroformyl)benzoate.
The generally accepted mechanism for this acid-catalyzed cyclodehydration (a variation of the Phillips condensation) proceeds as follows:
Nucleophilic Acyl Substitution: The synthesis is initiated by the nucleophilic attack of the amino group (-NH₂) of 2-aminophenol on the electrophilic carbonyl carbon of the activated carboxylic acid derivative (e.g., an acyl chloride). This step forms a tetrahedral intermediate.
Intermediate Formation: The tetrahedral intermediate collapses, eliminating a leaving group (like a chloride ion) to form an N-(2-hydroxyphenyl)amide intermediate, specifically Methyl 3-((2-hydroxyphenyl)carbamoyl)benzoate.
Intramolecular Cyclization (Cyclodehydration): Under acidic or thermal conditions, the hydroxyl group's oxygen atom on the phenyl ring performs a nucleophilic attack on the amide carbonyl carbon. This intramolecular reaction is the key ring-closing step.
Dehydration: The resulting cyclic intermediate, a dihydro-benzoxazole derivative, is unstable and readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable, aromatic benzoxazole (B165842) ring system.
Alternative synthetic strategies have been developed, including copper-catalyzed intramolecular cyclization of o-haloanilides and iodine-mediated oxidative cyclization, which can offer broader substrate scope and milder reaction conditions. nih.govorganic-chemistry.org In a copper-catalyzed pathway, the rate-determining step is often the oxidative addition of the copper catalyst to the aryl halide. organic-chemistry.org
A plausible mechanism for the formation of 2-substituted benzoxazoles from 2-aminophenols and amides involves the initial reaction of the amide with an activating agent like triflic anhydride (B1165640) (Tf₂O) to form an amidinium salt. The 2-aminophenol then acts as a nucleophile, attacking the amidinium carbon, which is followed by intramolecular cyclization to yield the final benzoxazole product. nih.gov
Studies on Electrophilic and Nucleophilic Reactivity of the Compound
The reactivity of this compound is governed by its distinct functional components: the benzoxazole ring system, the methyl benzoate (B1203000) moiety, and the ester group.
Electrophilic Reactivity: The molecule contains two benzene (B151609) rings susceptible to electrophilic aromatic substitution.
Benzoate Ring: This ring is deactivated by the meta-directing methoxycarbonyl (-COOCH₃) group and the benzoxazol-2-yl substituent. The ester group strongly deactivates the ring to electrophilic attack. wikipedia.org The benzoxazol-2-yl group is generally considered electron-withdrawing, further deactivating this ring. Therefore, forcing conditions would be required for electrophilic substitution, which would likely be directed to the positions ortho and para to the benzoxazolyl group and meta to the ester group (positions 4, 6, and 2 of the benzoate ring).
Benzoxazole Ring: The benzene ring fused to the oxazole (B20620) is generally more activated towards electrophiles than the benzoate ring. The heteroatoms (N and O) influence the electron density. Electrophilic substitution typically occurs at positions 5 or 7 of the benzoxazole ring.
Nucleophilic Reactivity:
Ester Carbonyl: The most prominent site for nucleophilic attack is the electrophilic carbonyl carbon of the ester group. This reaction, such as alkaline hydrolysis, leads to the cleavage of the ester bond to form methanol (B129727) and the corresponding sodium salt of 3-(benzo[d]oxazol-2-yl)benzoic acid. wikipedia.org
Benzoxazole C2 Carbon: The C2 carbon of the benzoxazole ring, situated between two electronegative heteroatoms, possesses an electrophilic character. It can be susceptible to attack by strong nucleophiles, potentially leading to ring-opening or substitution reactions, especially if a suitable leaving group were present on the ring. The amination of benzoxazoles at the C2 position has been demonstrated, highlighting the electrophilicity of this site. organic-chemistry.org
Photochemical and Thermal Reactivity Studies
Photochemical Reactivity: The photochemical behavior of this compound is influenced by its aromatic and carbonyl chromophores. Based on studies of methyl benzoate, the compound can undergo photochemical reactions from its excited singlet state upon UV irradiation. rsc.org These reactions can include:
Hydrogen Abstraction: The excited ester may abstract hydrogen atoms from suitable donor molecules.
Cycloaddition: [2+2] cycloaddition reactions with olefins to form oxetanes are a known photochemical pathway for methyl benzoate. rsc.org
Furthermore, related structures containing benzoate moieties are investigated as thermally activated delayed fluorescence (TADF) materials. researchgate.net In such systems, the lowest unoccupied molecular orbital (LUMO) is typically located on the electron-withdrawing benzoate group. This separation of the highest occupied molecular orbital (HOMO) and LUMO is key to their photophysical properties and suggests that the benzoate portion of this compound would be central to its electronic excited states. researchgate.net
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies use quantitative methods to correlate a molecule's chemical structure with its reactivity.
Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, provide a framework for understanding electronic effects in reactions of meta- and para-substituted benzene derivatives. dalalinstitute.comviu.ca The equation is given by:
log(k/k₀) = ρσ
or
log(K/K₀) = ρσ
Where:
k or K is the rate or equilibrium constant for the substituted reactant.
k₀ or K₀ is the constant for the unsubstituted (reference) reactant.
σ (Sigma) is the substituent constant , which quantifies the electronic influence (inductive and resonance) of a particular substituent. It is independent of the reaction type. youtube.com
ρ (Rho) is the reaction constant , which measures the sensitivity of a specific reaction to the electronic effects of substituents. viu.ca
Application to this compound:
Reaction on the Benzoate Ring: For a reaction occurring on the benzoate ring (e.g., hydrolysis of the ester), the benzoxazol-2-yl group at the meta position acts as the substituent. Its effect would be quantified by a σ_meta_ value.
Reaction on the Benzoxazole Ring: For a reaction on the fused benzene ring of the benzoxazole moiety, the 3-(methoxycarbonyl)phenyl group would be the substituent, and its electronic effect would determine the relative rate of reaction.
| Parameter | Description | Interpretation |
|---|---|---|
| σ (Substituent Constant) | Measures the electron-donating or electron-withdrawing ability of a substituent. | σ > 0 for electron-withdrawing groups (EWGs). σ < 0 for electron-donating groups (EDGs). |
| ρ (Reaction Constant) | Measures the sensitivity of a reaction to substituent effects. | ρ > 0 : Reaction is aided by EWGs (negative charge buildup in transition state). ρ < 0 : Reaction is aided by EDGs (positive charge buildup in transition state). |
Inductive Effect (-I): The benzoxazol-2-yl group is strongly electron-withdrawing through the inductive effect due to the high electronegativity of the nitrogen and oxygen atoms. This effect is transmitted through the sigma bonds and weakens with distance. seesaa.net
Resonance Effect (-R): The methoxycarbonyl group is a deactivating group that withdraws electron density from the aromatic ring via resonance (a -R effect).
Combined Influence: In this compound, the benzoxazol-2-yl substituent is at the meta position relative to the ester group. At the meta position, the resonance effect is minimal, and the powerful -I effect of the benzoxazole ring will be the dominant factor influencing the reactivity of the benzoate ring. This strong inductive withdrawal of electrons will decrease the rate of electrophilic substitution on the benzoate ring but will increase the rate of nucleophilic attack on the ester carbonyl by making it more electrophilic.
Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and selectivity by hindering the approach of reagents to the reaction center. otterbein.edu
Hindrance at the Ester Group: The benzoxazol-2-yl group is a bulky, planar substituent. Its presence ortho to the ester group would create significant steric hindrance, slowing down reactions like hydrolysis or transesterification. However, in the meta-position, as in the title compound, its steric impact on the ester's reactivity is substantially reduced.
Hindrance at the Benzoate Ring: The bulk of the benzoxazol-2-yl group can influence the selectivity of reactions on the benzoate ring. It may sterically block the approach of an electrophile to the C2 position, favoring attack at the C4 and C6 positions.
Impact on Benzoxazole Reactivity: Studies on related systems have shown that steric effects can impede the coordination of catalysts or reagents to the benzoxazole ring system, thereby lowering reaction yields or altering selectivity. soton.ac.uk
Catalytic Cycles and Intermediate Species Characterization in the Synthesis of this compound
The synthesis of 2-arylbenzoxazoles, such as this compound, is a cornerstone of heterocyclic chemistry, with the resulting compounds exhibiting a wide range of applications in medicinal chemistry and materials science. A prevalent and efficient method for constructing the benzoxazole core involves the condensation of 2-aminophenol with an appropriate aldehyde, followed by an oxidative cyclization of the resulting Schiff base intermediate. This transformation can be achieved using various catalytic systems, each with its own proposed mechanistic pathway. While specific mechanistic studies for this compound are not extensively detailed in the available literature, the general principles of 2-arylbenzoxazole formation provide a strong basis for understanding the likely catalytic cycles and intermediate species involved.
A common and well-established route to 2-arylbenzoxazoles is the reaction of 2-aminophenol with a substituted benzaldehyde (B42025), in this case, methyl 3-formylbenzoate. The initial step is the formation of a Schiff base, which is an imine formed from the condensation of the primary amine of 2-aminophenol and the carbonyl group of the aldehyde. This Schiff base, 2-(3-(methoxycarbonyl)benzylideneamino)phenol, is a key intermediate that can often be isolated and characterized.
The subsequent and crucial step is the oxidative cyclization of this Schiff base to form the benzoxazole ring. This can be promoted by a variety of oxidizing agents and catalysts. researchgate.net A proposed general mechanism for this cyclization, for instance using an oxidant like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel, involves an acid-induced attack of the phenolic or thiophenolic lone pair on the imine to close the ring, followed by a single-electron-transfer oxidation to yield the final product. nih.gov
Different catalytic systems can be employed, each influencing the specific steps of the catalytic cycle. For example, manganese dioxide (MnO₂)-induced oxidative cyclization of similar "formal" Schiff's bases has been reported to proceed through the formation of an O-coordinated manganese complex. rsc.org
Palladium-catalyzed syntheses of benzoxazoles have also been developed. One such method involves the cleavage of carbon-carbon triple bonds with o-aminophenol in the presence of palladium chloride. nih.gov Another palladium-catalyzed approach is a migratory cyclization of α-bromoalkene derivatives, which proceeds through an unexpected cascade involving a trans-1,2-palladium migration between sp² carbons as a key step in the catalytic cycle. nih.gov
While a detailed catalytic cycle for the direct synthesis of this compound is not explicitly available, a plausible pathway based on the common synthesis of 2-arylbenzoxazoles can be proposed. This typically involves the following key steps:
Formation of the Schiff Base Intermediate: 2-Aminophenol reacts with methyl 3-formylbenzoate in a condensation reaction to form the Schiff base intermediate, 2-((3-(methoxycarbonyl)phenyl)imino)phenol.
Coordination of the Catalyst: A metal catalyst, for example, a copper(I) or palladium(II) species, coordinates to the Schiff base.
Intramolecular Cyclization: The catalyst facilitates the intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon.
Oxidative Step: An oxidant, which can be atmospheric oxygen or a chemical oxidant, facilitates the removal of two hydrogen atoms, leading to the aromatization of the newly formed oxazole ring.
Regeneration of the Catalyst: The catalyst is regenerated and can re-enter the catalytic cycle.
The characterization of the intermediate species is crucial for confirming the proposed mechanism. The primary intermediate, the Schiff base, can be identified and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. For instance, the formation of the imine bond (-N=CH-) in the Schiff base derived from 2-aminophenol and a substituted benzaldehyde can be confirmed by the appearance of a characteristic signal in the ¹H NMR spectrum and a specific stretching frequency in the IR spectrum. rsc.org
Further intermediates, such as metal-coordinated complexes, are often transient and more challenging to isolate and characterize directly. Their existence is typically inferred from kinetic studies, computational modeling, and by analogy to related, well-studied catalytic systems.
Below is a table summarizing the key species involved in a plausible catalytic cycle for the synthesis of this compound.
| Species | Role in Catalytic Cycle | Plausible Characterization Methods |
| 2-Aminophenol | Starting Material | NMR, IR, Mass Spectrometry |
| Methyl 3-formylbenzoate | Starting Material | NMR, IR, Mass Spectrometry |
| 2-((3-(methoxycarbonyl)phenyl)imino)phenol | Schiff Base Intermediate | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry |
| Catalyst-Schiff Base Complex | Activated Intermediate | Often inferred; may be observable by spectroscopy in some cases |
| Dihydrobenzoxazole Intermediate | Cyclized, non-aromatized intermediate | Often transient; may be detected by in-situ monitoring |
| This compound | Final Product | NMR, IR, Mass Spectrometry, Melting Point |
| Catalyst (e.g., Cu(I)/Cu(II), Pd(0)/Pd(II)) | Active Catalytic Species | Characterized in its resting state before and after the reaction |
It is important to note that the specific nature of the catalytic cycle and the intermediates will be highly dependent on the chosen catalyst, solvent, and reaction conditions. Further detailed mechanistic studies focusing specifically on the synthesis of this compound are required to fully elucidate the intricate steps of its formation.
Methyl 3 Benzo D Oxazol 2 Yl Benzoate As a Synthetic Intermediate and Building Block in Complex Chemical Systems
Strategies for Its Incorporation into Advanced Organic Scaffolds
The bifunctional nature of methyl 3-(benzo[d]oxazol-2-yl)benzoate allows for its strategic incorporation into larger, more complex organic scaffolds. Chemists can exploit the reactivity of the ester and the aromatic systems to build elaborate molecules.
The methyl ester is a versatile handle for various transformations. It can undergo nucleophilic acyl substitution with amines to form amides, a fundamental linkage in many biologically active molecules and materials. Hydrazines can react with the ester to produce hydrazides, which are themselves precursors to other heterocyclic systems like pyrazoles or triazoles.
The aromatic rings—both the phenyl ring and the benzoxazole (B165842) system—provide sites for further functionalization, typically through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions. While the existing substituents direct incoming groups to specific positions, derivatization (e.g., by introducing a halogen atom) can open up pathways for powerful bond-forming reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings. These reactions are instrumental in creating carbon-carbon and carbon-heteroatom bonds, enabling the fusion of the benzoxazole-benzoate core with other molecular fragments to construct advanced scaffolds. lmaleidykla.ltnih.govresearchgate.net For instance, the synthesis of oxazolopiperidone lactam scaffolds from aldehyde esters demonstrates a general strategy for building complex heterocyclic systems. chemistryviews.org
Below is a table summarizing potential strategies for incorporating the core scaffold into more advanced structures.
| Transformation | Reagent/Condition | Resulting Functional Group/Scaffold | Purpose |
| Amidation | R₁R₂NH, heat or catalyst | -C(O)NR₁R₂ | Introduction of new substituents, peptide coupling. |
| Hydrazinolysis | N₂H₄ | -C(O)NHNH₂ | Precursor for heterocycles (e.g., pyrazoles). |
| Grignard Reaction | RMgX | -C(OH)R₂ | Formation of tertiary alcohols. |
| Cross-Coupling | (with prior halogenation) Arylboronic acid, Pd catalyst | Biaryl systems | Extension of conjugation, building complex frameworks. lmaleidykla.ltnih.gov |
| Nitration | HNO₃/H₂SO₄ | Introduction of -NO₂ group | Further functionalization (e.g., reduction to amine). wikipedia.org |
Role in Multicomponent Reactions (MCRs) and Cascade Processes
While direct use of this compound in multicomponent reactions (MCRs) is not extensively documented, its derivatives are prime candidates for such transformations. MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. rug.nl
The most straightforward application involves the prior hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-(benzo[d]oxazol-2-yl)benzoic acid. Carboxylic acids are key components in some of the most powerful isocyanide-based MCRs, such as the Ugi and Passerini reactions.
Ugi Reaction: 3-(benzo[d]oxazol-2-yl)benzoic acid could react with an aldehyde (or ketone), an amine, and an isocyanide to generate complex α-acylamino carboxamide derivatives. This would allow for the rapid generation of a library of diverse compounds built around the benzoxazole scaffold.
Passerini Reaction: In a three-component reaction, 3-(benzo[d]oxazol-2-yl)benzoic acid could combine with an aldehyde (or ketone) and an isocyanide to yield α-acyloxy carboxamides.
The compound can also be a key player in cascade (or tandem) reactions. These processes involve two or more sequential bond-forming events that occur under the same reaction conditions without isolating intermediates. For example, a synthetic sequence could be designed where a cross-coupling reaction on the benzoxazole or phenyl ring is immediately followed by an intramolecular cyclization, triggered by one of the functional groups. Such tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization has been used to create complex benzofuran (B130515) derivatives from related starting materials. semanticscholar.org The benzoxazole ring itself can participate in ring-opening and subsequent ring-closing sequences to form different heterocyclic systems, such as imidazoles. mdpi.com
Precursor for Other Functionalized Benzo[d]oxazole Derivatives
One of the primary roles of this compound is to serve as a precursor for other functionalized derivatives through modification of its methyl ester group. researchgate.net This allows for the synthesis of a family of related compounds where the core benzoxazole structure is retained but the peripheral functionality is altered, leading to different physical and chemical properties.
The two most common transformations are hydrolysis and reduction.
Hydrolysis to Carboxylic Acid: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, 3-(benzo[d]oxazol-2-yl)benzoic acid. This reaction, known as saponification, is typically carried out under basic conditions (e.g., using sodium hydroxide (B78521) or potassium hydroxide in an alcohol/water mixture) followed by acidic workup to protonate the carboxylate salt. chemspider.comresearchgate.netyoutube.com The resulting carboxylic acid is a crucial intermediate for synthesizing amides, esters with more complex alcohols, or for use in MCRs. wikipedia.org
Reduction to Alcohol: The ester can be reduced to a primary alcohol, [3-(benzo[d]oxazol-2-yl)phenyl]methanol. This transformation requires a strong reducing agent, as milder ones like sodium borohydride (B1222165) are generally ineffective at reducing esters. libretexts.org Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, effectively converting the ester to the corresponding benzyl (B1604629) alcohol derivative. doubtnut.com This alcohol can then be used in subsequent reactions, such as etherification or oxidation to an aldehyde.
The table below summarizes these key precursor transformations.
| Transformation | Reagent(s) | Product Name | Product Structure |
| Hydrolysis | 1. NaOH, H₂O/MeOH2. HCl | 3-(Benzo[d]oxazol-2-yl)benzoic acid | C₁₄H₉NO₃ |
| Reduction | 1. LiAlH₄, THF2. H₂O | [3-(Benzo[d]oxazol-2-yl)phenyl]methanol | C₁₄H₁₁NO₂ |
Application in the Synthesis of Ligands for Catalysis (if applicable to non-biological catalysis)
The rigid, heteroaromatic structure of this compound makes it an attractive scaffold for the design of ligands for non-biological catalysis. The benzoxazole nitrogen atom can act as a coordination site for a metal center. By chemically modifying the ester group, it is possible to introduce a second donor atom, creating bidentate or even polydentate ligands. Such ligands are crucial in transition metal catalysis, as they can stabilize the metal center and influence the catalyst's activity and selectivity.
For example, the ester could be converted into:
An amide bearing a donor group (e.g., a pyridine (B92270) or phosphine).
A phosphine itself via reduction to the alcohol, conversion to a benzyl halide, and subsequent reaction with a phosphide.
A new heterocyclic ring (like a pyrazole (B372694) or triazole) that contains additional nitrogen donor atoms.
The resulting ligands could be of the "N-N", "N-O", or "N-P" type, which are widely used in catalytic processes such as cross-coupling reactions, hydrogenations, and oxidations. The substituent pattern on the phenyl ring (meta-substitution) provides a specific geometry that can be exploited to create ligands with a defined bite angle, a critical parameter in controlling catalytic outcomes. While direct applications of this specific molecule may not be widely reported, related benzoxazole-pyridine hybrids are explored for their coordination chemistry.
Design and Synthesis of Polymeric Materials Incorporating the Compound (if applicable to materials science)
The benzoxazole moiety is a well-known building block in materials science, prized for its thermal stability, rigidity, and unique photophysical properties. Polymers containing benzoxazole units have been developed for applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). nih.gov
This compound can be envisioned as a monomer precursor for synthesizing new polymeric materials. To be incorporated into a polymer chain, the molecule must first be converted into a suitable monomer.
For Condensation Polymerization: The molecule could be transformed into a difunctional monomer. For example, hydrolysis to the carboxylic acid followed by the introduction of another reactive group (like an amine or another carboxylic acid) on the benzoxazole ring would create an A-B type monomer. Alternatively, creating a diacid or diamine derivative would make it suitable for copolymerization with another comonomer.
For Addition Polymerization: The ester group could be modified to install a polymerizable group, such as a vinyl, styryl, or acrylate/methacrylate function. This would be achieved by first reducing the ester to the alcohol, [3-(benzo[d]oxazol-2-yl)phenyl]methanol, and then esterifying it with acryloyl chloride or methacrylic anhydride (B1165640). The resulting monomer could then undergo free-radical or controlled radical polymerization to yield a polymer with benzoxazole pendants.
Theoretical studies on polythiophenes containing benzoxazole side chains suggest that the electronic properties and band gap of the resulting polymers can be tuned by the structure of the heterocyclic unit. nih.gov Incorporating the this compound scaffold into polymers could similarly lead to materials with tailored electronic, optical, or high-performance thermal properties.
Future Research Directions and Emerging Paradigms in the Study of Methyl 3 Benzo D Oxazol 2 Yl Benzoate
Development of Highly Efficient and Atom-Economical Synthetic Methodologies
The synthesis of the benzoxazole (B165842) core, a key feature of Methyl 3-(benzo[d]oxazol-2-yl)benzoate, has traditionally relied on condensation reactions of 2-aminophenols with carboxylic acid derivatives or aldehydes, sometimes under harsh oxidative conditions or using transition-metal catalysts. nih.gov While effective, these methods can suffer from drawbacks such as low atom economy, the use of stoichiometric and often toxic reagents, and the generation of significant waste.
Future research is focused on developing synthetic pathways that are both highly efficient and atom-economical. Atom economy is a principle of green chemistry that emphasizes maximizing the incorporation of all materials from the reactants into the final product. A key area of development is the use of cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. For instance, a metal-free cascade transformation has been developed that yields benzoxazole derivatives in an atom-economic manner. nih.govacs.org This approach minimizes waste and simplifies purification procedures. nih.gov The drive is toward discovering and optimizing catalytic systems, potentially using earth-abundant metals or organocatalysts, to facilitate these transformations under milder, more environmentally benign conditions. nih.gov
Table 1: Comparison of Synthetic Methodologies for Benzoxazole Formation
| Methodology | Description | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|---|
| Traditional Condensation | Reaction of a 2-aminophenol (B121084) with a carboxylic acid or aldehyde, often requiring strong acids or oxidizing agents. nih.gov | Well-established, versatile for various substrates. | Often requires harsh conditions, produces stoichiometric byproducts (low atom economy). | Replacement of harsh reagents with milder, catalytic alternatives. |
| Transition-Metal Catalysis | Intramolecular cyclization of precursors like o-haloanilides using catalysts (e.g., Palladium, Copper). nih.gov | High efficiency and functional group tolerance. | Cost and toxicity of precious metals, potential for metal contamination in the product. | Development of catalysts based on earth-abundant, less toxic metals. |
| Cascade Reactions | Multi-step, one-pot sequences to build the heterocyclic core, such as a reductive heterocyclization. acs.org | High atom economy, reduced waste, operational simplicity. nih.govacs.org | Can require complex substrate design; mechanism can be difficult to elucidate. | Discovery of new cascade pathways and expansion of substrate scope. |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Understanding and optimizing the synthesis of complex molecules like this compound requires detailed knowledge of reaction kinetics, transient intermediates, and potential side reactions. Traditional monitoring via methods like Thin Layer Chromatography (TLC) provides only snapshots in time and requires sample extraction, which can disturb the reaction. nih.gov
The future lies in the application of Process Analytical Technology (PAT), utilizing advanced spectroscopic techniques for in situ (in the reaction vessel) and real-time monitoring. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (ReactIR), Raman spectroscopy, and in situ Nuclear Magnetic Resonance (NMR) spectroscopy allow chemists to continuously track the concentrations of reactants, intermediates, and products as the reaction progresses. This data is crucial for building accurate kinetic models, identifying rate-limiting steps, and understanding the influence of various parameters (temperature, catalyst loading) on the reaction outcome. By observing the reaction live, conditions can be optimized for maximum yield and purity, minimizing trial-and-error experimentation.
Table 2: Advanced Spectroscopic Techniques for Future Reaction Analysis
| Technique | Principle | Potential Application in Benzoxazole Synthesis |
|---|---|---|
| In Situ FTIR/Raman | Measures vibrational modes of molecules, providing real-time concentration profiles of key functional groups. | Tracking the consumption of amine/phenol groups and the formation of the oxazole (B20620) ring. |
| In Situ NMR | Provides detailed structural information on species in the solution phase without sample workup. | Identifying and structurally characterizing transient intermediates and byproducts. |
| Mass Spectrometry | Coupled to reaction systems (e.g., Flow Chemistry) to detect and identify species based on mass-to-charge ratio. | Detecting low-concentration intermediates and confirming product mass in real time. |
Integration of Machine Learning and AI in Reaction Prediction and Optimization
The paradigm of chemical synthesis is being transformed by the integration of machine learning (ML) and artificial intelligence (AI). These computational tools can analyze vast datasets of chemical reactions to identify patterns that elude human intuition. For a target like this compound, future synthetic planning will increasingly rely on ML models.
Trained on extensive databases like Reaxys, neural network models can predict a suitable set of reaction conditions—including the optimal catalyst, solvent(s), reagents, and temperature—for a given transformation. mit.edu These models can significantly reduce the number of experiments needed to achieve a successful outcome. mit.eduyoutube.com Beyond condition prediction, ML is being used to forecast reaction yields. For related heterocyclic systems, supervised ML approaches have successfully predicted yields for libraries of compounds. acs.org Furthermore, interpretable ML algorithms can generate "heat maps" on molecular structures, highlighting which substructures are most influential in determining the predicted yield, thereby guiding chemists in the rational design of better-performing reactants. acs.org The future development of this field depends on creating standardized, open-source reaction data formats to facilitate the training and benchmarking of more accurate and generalizable models. beilstein-journals.org
Table 3: Machine Learning Applications in Chemical Synthesis
| ML Application | Objective | Example Approach |
|---|---|---|
| Condition Recommendation | To predict the optimal catalyst, solvent, and temperature for a desired reaction. | Training a neural network on millions of reactions from databases like Reaxys. mit.edu |
| Yield Prediction | To forecast the expected yield of a reaction before it is run experimentally. | Using supervised learning models on curated datasets of specific reaction types. acs.org |
| Reaction Classification | To categorize a reaction based on its reactants and products, aiding in mechanism understanding. | Developing reaction encoding methods that translate chemical structures into machine-readable formats. beilstein-journals.org |
| Rational Design | To guide the design of new reactants or catalysts for improved outcomes. | Employing interpretable algorithms (e.g., PIXIE, SHAP) to visualize structure-property relationships. acs.org |
Exploration of Novel Reactivity Patterns and Transformation Cascades
While the core structure of this compound is known, the broader reactivity of the benzoxazole scaffold remains a fertile ground for exploration. Future research will focus on uncovering novel reactivity patterns and designing elegant transformation cascades that build molecular complexity in a controlled and efficient manner.
A cascade reaction is a process involving two or more consecutive reactions where the subsequent reaction occurs only by virtue of the chemical functionality formed in the previous step. Recent studies have demonstrated unexpected cascade reactions that lead to complex polycyclic systems containing the benzoxazole core. For example, a Lewis acid-catalyzed sequence involving a Michael addition, cyclization, and dehydration has been used to create fused hydrogenated benzoxazole polycycles with high diastereoselectivity. researchgate.net Intriguingly, research has shown that slight modifications to a reactant can trigger completely different reactivity, leading to entirely different classes of products, such as atropisomers, from similar starting materials. researchgate.net Another novel approach involves the metal-free cascade transformation of a benzoquinone core into a benzoxazole, a reaction whose rate is dependent on the electronic nature of substituents on the reactants. nih.gov Exploring these novel transformations will enable chemists to access new chemical space and construct intricate molecular architectures from simple precursors.
Table 4: Examples of Novel Cascade Reactions for Benzoxazole Synthesis
| Reaction Type | Key Transformation | Significance |
|---|---|---|
| Reductive Heterocyclization Cascade | Metal-free transformation of a benzoquinone core into a benzoxazole. nih.govnih.gov | Atom-economical, avoids transition metals, and allows for functionalization. nih.govacs.orgnih.gov |
| Michael/Cyclization/Dehydration Cascade | BF3·OEt2-catalyzed reaction of ortho-hydroxyenaminones and α-ketoesters. researchgate.net | Provides highly diastereoselective access to fused, hydrogenated benzoxazole polycycles. researchgate.net |
| Oxidative Cyclodesulfurization | Iodine-mediated in situ formation and cyclization of thiourea (B124793) precursors. nih.gov | A direct method to form N-aryl-substituted 2-aminobenzoxazoles. |
Computational Design of Compounds with Tailored Chemical Properties (excluding biological activity)
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for the in silico design of molecules with specific, predetermined properties, moving beyond the traditional focus on biological activity. For compounds related to this compound, this opens up applications in materials science.
Research has demonstrated the design and synthesis of benzoxazole-containing compounds with tailored optoelectronic properties. For example, new benzoxazole-terminated mesogenic compounds have been computationally designed and then synthesized to exhibit high birefringence and large dielectric anisotropy. researchgate.net DFT calculations were used to predict these properties before the time-consuming work of synthesis was undertaken. researchgate.net These specific physical properties are highly desirable for applications in advanced liquid crystalline mixtures, where they can improve the performance of liquid crystal displays (LCDs). researchgate.net Future research will expand this paradigm to design benzoxazole derivatives with other tailored chemical and physical properties, such as specific thermal stabilities, unique photophysical characteristics (e.g., fluorescence), or defined electronic properties for use in organic electronics like OLEDs or organic photovoltaics.
Table 5: Computationally Designed Benzoxazoles with Tailored Physical Properties
| Compound Class | Target Property | Computational Method | Potential Application |
|---|---|---|---|
| Benzoxazole-terminated tolanes | High Birefringence (Δn) researchgate.net | Density Functional Theory (DFT) researchgate.net | Liquid Crystal Displays (LCDs) researchgate.net |
| Benzoxazole-terminated tolanes | Large Dielectric Anisotropy (Δε) researchgate.net | Density Functional Theory (DFT) researchgate.net | Liquid Crystal Displays (LCDs) researchgate.net |
| Extended π-conjugated benzoxazoles | Fluorescence / Specific Emission Wavelengths | Time-Dependent DFT (TD-DFT) | Organic Light-Emitting Diodes (OLEDs) |
| Donor-Acceptor Benzoxazole Systems | Charge-Transport Mobility | DFT and Molecular Dynamics | Organic Field-Effect Transistors (OFETs) |
Q & A
Q. What are the common synthetic routes for Methyl 3-(benzo[d]oxazol-2-yl)benzoate?
- Methodological Answer : Synthesis typically involves coupling reactions between benzo[d]oxazole derivatives and methyl benzoate precursors. Key steps include:
- Esterification : Reacting 3-(benzo[d]oxazol-2-yl)benzoic acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .
- Heterocycle Formation : Constructing the benzo[d]oxazole ring via cyclization of 2-aminophenol derivatives with carboxylic acid intermediates, using dehydrating agents like polyphosphoric acid (PPA) .
- Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the product .
Critical Parameters : Reaction temperature (often 80–120°C), solvent choice (e.g., dichloromethane or acetonitrile), and catalyst loading (e.g., 1–5 mol% for coupling reactions) .
Q. Which spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and ester carbonyl signals (δ ~165–170 ppm for the ester group) .
- IR Spectroscopy : Peaks at ~1700–1750 cm⁻¹ (C=O stretch of ester) and ~1600 cm⁻¹ (C=N/C=C in benzo[d]oxazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N, and O percentages to validate purity .
Q. What are the typical reaction conditions for functionalizing this compound?
- Methodological Answer :
- Hydrolysis : Refluxing with aqueous NaOH/EtOH to convert the ester to carboxylic acid .
- Nucleophilic Substitution : Reacting with amines (e.g., piperidine) in DMF at 60°C to replace the ester group .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids using Pd(PPh₃)₄ as a catalyst .
Key Considerations : Monitor reaction progress via TLC and optimize solvent polarity for desired reactivity .
Advanced Research Questions
Q. How can researchers design experiments to assess the antitumor activity of this compound derivatives?
- Methodological Answer :
- Cell Line Selection : Use mammary carcinoma cell lines (e.g., MCF-7, MDA-MB-468) based on precedented inhibitory activity of benzo[d]oxazole derivatives .
- Dose-Response Assays : Test concentrations from 0–100 μM over 7–10 days, with viability measured via MTT or ATP-based assays .
- Control Groups : Include untreated cells and reference drugs (e.g., doxorubicin) to benchmark efficacy .
Data Interpretation : Calculate IC₅₀ values and compare structural analogs to identify critical pharmacophores .
Q. What strategies are effective in resolving contradictions in biological activity data across different cell lines?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Mechanistic Studies : Use Western blotting to check target protein expression (e.g., TrkA kinase in ) or apoptosis markers (e.g., caspase-3) .
- Metabolic Profiling : Evaluate compound stability in cell culture media via LC-MS to rule out degradation artifacts .
Case Example : If activity varies between MCF-7 and MDA-MB-468 cells, assess differences in estrogen receptor (ER) status or drug-efflux pump expression .
Q. What computational methods are used to study the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Employ software like AutoDock Vina to model binding to kinases (e.g., TrkA) or DNA targets, using crystal structures from the PDB (e.g., 8S9 in ) .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoate ring) with antimicrobial or antitumor activity .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key hydrogen bonds or hydrophobic interactions .
Validation : Cross-reference computational predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ assays for TrkA) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Parameter Optimization : Varying catalysts (e.g., switching from H₂SO₄ to TsOH) or solvents (e.g., acetonitrile vs. THF) can improve yields .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., uncyclized intermediates) and adjust reaction times accordingly .
- Reproducibility Checks : Replicate literature procedures exactly, noting deviations in reagent purity or equipment calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
